molecular formula C25H21N5O5 B11341200 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B11341200
M. Wt: 471.5 g/mol
InChI Key: GWKWHRQOJYCWMS-UHFFFAOYSA-N
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Description

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Acetylamino Group: This step involves the acetylation of the amino group using acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Nitrophenyl Group: This can be done through a nucleophilic substitution reaction, where the nitrophenyl group is introduced using a suitable nitrophenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitrophenyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-nitrophenyl)acetamide
  • 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The presence of both the acetylamino and nitrophenyl groups in 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide makes it unique compared to other quinoxaline derivatives. These functional groups contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H21N5O5

Molecular Weight

471.5 g/mol

IUPAC Name

2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1-yl]-N-(4-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C25H21N5O5/c1-15-11-12-17(13-22(15)30(34)35)27-23(32)14-29-21-10-6-5-9-20(21)28-24(25(29)33)18-7-3-4-8-19(18)26-16(2)31/h3-13H,14H2,1-2H3,(H,26,31)(H,27,32)

InChI Key

GWKWHRQOJYCWMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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